molecular formula C4H5NO2S B087834 3-Methylthiazolidine-2,4-dione CAS No. 16312-21-3

3-Methylthiazolidine-2,4-dione

Cat. No. B087834
CAS RN: 16312-21-3
M. Wt: 131.16 g/mol
InChI Key: HMLWNNMYODLLJO-UHFFFAOYSA-N
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Description

Synthesis Analysis
The synthesis of similar compounds involves innovative techniques utilizing readily available starting materials. For instance, 1,2,4-dithiazolidine-3,5-diones have been efficiently synthesized from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines, highlighting the potential for high-yield preparation of complex heterocycles (Barany et al., 2005). Another method for synthesizing oxazolidine-2,4-diones involves a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide (Wen-Zhen Zhang et al., 2015), demonstrating the diversity of approaches available for the synthesis of these compounds.

Molecular Structure Analysis
Structural analysis of these compounds is crucial for understanding their chemical behavior. X-ray crystallographic analysis of derivatives has been carried out for structural comparison, providing insights into their conformation and reactivity (M. Wood et al., 2003). Such studies lay the groundwork for the molecular structure analysis of 3-Methylthiazolidine-2,4-dione by analogy.

Chemical Reactions and Properties
The chemical reactions and properties of similar heterocycles include a range of functionalities and reactivities. For example, the synthesis process itself reveals potential applications as amino protecting groups or sulfurization reagents, underscoring the versatility of these compounds (Barany et al., 2005).

Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are influenced by their molecular structure. The crystalline form and conformation play a significant role in their behavior and interactions, which is critical for applications in materials science and pharmaceuticals.

Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key areas of interest. Studies have demonstrated the ability to undergo transformations and participate in complex reactions, offering pathways for the synthesis of diverse derivatives and bioactive molecules.

  • Efficient synthesis and applications of dithiazolidine derivatives as amino protecting groups and sulfurization reagents (Barany et al., 2005).
  • Synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide, showcasing innovative carbon capture strategies in synthetic chemistry (Wen-Zhen Zhang et al., 2015).
  • Structural studies on dithiazolidine derivatives, providing insights into their molecular architecture (M. Wood et al., 2003).

Scientific Research Applications

  • Synthesis of Quaternary 1,3-Oxazolidine-2,4-diones

    A new approach to synthesize 1,3-oxazolidine-2,4-diones, which are structurally related to 3-Methylthiazolidine-2,4-dione, was developed starting from α-ketols and isocyanates. This method has applications in the preparation of α-hydroxyamides with quaternary stereocenters (Merino et al., 2010).

  • Tandem Phosphorus-Mediated Carboxylative Condensation

    A process utilizing atmospheric carbon dioxide for the synthesis of oxazolidine-2,4-diones, related to 3-Methylthiazolidine-2,4-dione, was developed. This method provides access to these compounds under mild, transition-metal-free conditions (Zhang et al., 2015).

  • Anticonvulsive Action

    3,5,5-Trimethyloxazolidine-2,4-dione, a compound structurally similar to 3-Methylthiazolidine-2,4-dione, showed significant antagonistic action against drug-induced and electric shock-induced convulsions in experimental animals (Everett & Richards, 1944).

  • Synthesis of 3-Ethyl-55-dimethyloxazolidine-24-dione

    Research on the preparation and properties of 3-Ethyl-5:5-dimethyloxazolidine-2:4-dione, another analogue, contributes to the understanding of the chemical properties and synthesis methods of these compounds (Hook, 1947).

  • Health Study on Vinclozolin Exposure

    A study on employees exposed to 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione (vinclozolin) provided insights into the potential health effects of similar compounds. It was found that long-term exposure to vinclozolin did not result in adverse health effects (Zober et al., 1995).

  • Stereoselective Addition of Grignard Reagents

    The stereoselective reaction of Grignard reagents with 3,5-disubstituted-1,3-oxazolidine-2,4-diones, related to 3-Methylthiazolidine-2,4-dione, offers insights into the synthesis of compounds with specific stereochemistry (Galliani et al., 2013).

  • Rearrangement of Oxazolidinethiones

    A study on the rearrangement of oxazolidinethiones, similar in structure to 3-Methylthiazolidine-2,4-dione, under specific reaction conditions revealed new pathways for synthesizing heterocyclic compounds (Sabala et al., 2010).

Safety And Hazards

3-Methylthiazolidine-2,4-dione may cause serious eye damage and may be harmful if inhaled . It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

Future Directions

Thiazolidinone derivatives have been reported to have almost all types of biological activities . Future research may focus on further optimizing these thiazolidinone derivatives as more effective drug agents .

properties

IUPAC Name

3-methyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S/c1-5-3(6)2-8-4(5)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLWNNMYODLLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361613
Record name 3-Methyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthiazolidine-2,4-dione

CAS RN

16312-21-3
Record name 3-Methyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
R Romagnoli, PG Baraldi, MK Salvador… - European journal of …, 2013 - Elsevier
Hybridization of two different bioactive molecules with different mechanism of action is one of the methods that are being adopted to treat cancer. Molecules bearing a thiazolidine-2,4-…
Number of citations: 71 www.sciencedirect.com
A Stana, B Tiperciuc, M Duma, L Vlase… - Journal of …, 2014 - Wiley Online Library
A total of 17 new N‐substituted derivatives (2b, 2c, 2d, 2e, 2f, 2g, 2h, 2i, 2j, 2k and 3b, 3c, 3d, 3e, 3f, 3g, 3h) of 5‐((2‐phenylthiazol‐4‐yl)methylene) thiazolidine‐2,4‐dione (2a) and 5‐(2,…
Number of citations: 12 onlinelibrary.wiley.com
S Kambe, T Hayashi - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
Ethyl thiocyanoacetate (1) reacts with anomatic aldehydes in the presence of N,N′-dialkylthiourea to give arylidene N,N′-dialkyl-N-thiocarbamoyl thiocyanoacetamides (3). On the …
Number of citations: 15 www.journal.csj.jp
MK Mahapatra, R Saini, M Kumar - Research on Chemical Intermediates, 2016 - Springer
Thiazolidinedione derivatives have been used as anti-hyperglycemic agents in diabetic patients since last decade. In the present study, a series of N-substituted-5-(furan-2-ylmethylene)…
Number of citations: 6 link.springer.com
AY Il'chenko, ID Radchenko - Chemistry of Heterocyclic Compounds, 1971 - Springer
2-[3-(3-Methyl-2-benzothiazolinylidenyl)-1-methylisoindolinylidenyl]methyl-3-methylbenzothiazolium perchlorate was obtained by the condensation of 2-methylbenzothiazole …
Number of citations: 3 link.springer.com
M Azizmohammadi, M Khoobi, A Ramazani… - European journal of …, 2013 - Elsevier
A variety of (Z)-[(2H-chromen-3-yl)methylene]azolidinones 6a–t bearing thiazolidine-2,4-dione, rhodanine or hydantoin scaffolds were designed and synthesized as potential anticancer …
Number of citations: 202 www.sciencedirect.com
SK Mallick, AR Martin, RG Lingard - Journal of medicinal chemistry, 1971 - ACS Publications
This paper describes the synthesis and antimicrobial evaluation of 5-í5-nitrufurylidene) rhodanmes and 5-(3-nitrofurylidene) thiazolidine-2, 4-diones substituted in the 3 position with the …
Number of citations: 72 pubs.acs.org
WJ Geldenhuys, MO Funk, PS Awale, L Lin… - Bioorganic & medicinal …, 2011 - Elsevier
A novel outer mitochondrial membrane protein containing [2Fe–2S] clusters, mitoNEET was first identified through its binding to the anti-diabetic drug pioglitazone. Pioglitazone belongs …
Number of citations: 25 www.sciencedirect.com
S Nirwan, V Chahal, R Kakkar - Journal of Heterocyclic …, 2019 - Wiley Online Library
Thiazolidinone is a biologically important five‐membered heterocyclic ring having almost all types of biological activities. This review covers various types of thiazolidinones, such as 2‐…
Number of citations: 67 onlinelibrary.wiley.com
Y Wu, HH Tai, H Cho - Bioorganic & medicinal chemistry, 2010 - Elsevier
Prostaglandins have a short life in vivo because they are metabolized rapidly by oxidation to 15-ketoprostaglandins catalyzed by a cytosolic enzyme known as NAD + -dependent 15-…
Number of citations: 57 www.sciencedirect.com

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